N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole and isoxazole derivatives typically involves the formation of the core structure followed by various functionalization reactions. For instance, the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups was carried out under microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives was performed, and their gelation behavior was investigated . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the core structures.
Molecular Structure Analysis
The molecular structure of benzothiazole and isoxazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, a single crystal X-ray study was reported to determine the conformational features of a benzothiazole derivative . These techniques would be essential in confirming the molecular structure of "N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide" once synthesized.
Chemical Reactions Analysis
The reactivity of benzothiazole and isoxazole derivatives includes their ability to undergo various substitution reactions. For instance, 2-(furan-2-yl)benzo[e][1,3]benzothiazole was subjected to electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . These reactions are indicative of the potential chemical reactivity that could be expected from the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole and isoxazole derivatives are closely related to their structure. These properties include solubility, stability, and the ability to form gels or aggregates. For example, certain N-(thiazol-2-yl)benzamide derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures . The physical and chemical properties of "N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide" would need to be experimentally determined following its synthesis.
Scientific Research Applications
Antibacterial and Anticancer Applications
Antibacterial Activity : A study designed and synthesized novel analogs of benzo[d]thiazole, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited significant activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Anticancer Activity : Research on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against a panel of human cancer cell lines. Some synthesized compounds showed GI50 values comparable to the standard drug Adriamycin, indicating their potential in cancer therapy (Tiwari et al., 2017).
Material Science and Chemistry
Supramolecular Gelators : A series of N-(thiazol-2-yl) benzamide derivatives were investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. This research contributes to the understanding of how molecular structure influences material properties (Yadav & Ballabh, 2020).
Electrochemical Synthesis : A metal- and reagent-free method was reported for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process provides a novel approach for the synthesis of these compounds from N-(hetero)arylthioamides, demonstrating the versatility of electrochemical methods in organic synthesis (Qian et al., 2017).
Mechanism of Action
While the exact mechanism of action of “N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide” is not specified in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. They are believed to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Future Directions
Benzothiazole derivatives, including “N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide”, have shown promising biological activities, suggesting their potential for further development as therapeutic agents . Future research could focus on optimizing their synthesis, improving their potency, and investigating their mechanism of action in more detail.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-9-14(23-19-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-3,6-7,9,12H,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBODXXWENRPVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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